molecular formula C19H28Cl2N4O B5100389 4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride

4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride

Cat. No.: B5100389
M. Wt: 399.4 g/mol
InChI Key: WJXXDLORDIPIQL-UHFFFAOYSA-N
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Description

4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde to form the benzimidazole ring . The tert-butyl group is introduced via alkylation reactions, and the morpholine moiety is attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .

Scientific Research Applications

4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride is unique due to its specific structural features, including the presence of the morpholine moiety and the tert-butyl group. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O.2ClH/c1-19(2,3)17-14-23-16-7-5-4-6-15(16)20-18(23)22(17)9-8-21-10-12-24-13-11-21;;/h4-7,14H,8-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXXDLORDIPIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCN4CCOCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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